
alpha(4-(Trimethylsilyl)phenyl)benzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-(4-(Trimethylsilyl)phenyl)benzhydrol: ist eine organische Verbindung mit der Summenformel C22H24OSi und einem Molekulargewicht von 332.522 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Trimethylsilylgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Benzhydrol-Einheit verbunden ist. Es wird in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendung in der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von α-(4-(Trimethylsilyl)phenyl)benzhydrol beinhaltet typischerweise die Reaktion von 4-(Trimethylsilyl)benzaldehyd mit Phenylmagnesiumbromid (Grignard-Reagenz) in einem wasserfreien Ether-Lösungsmittel. Die Reaktion verläuft unter kontrollierten Temperaturbedingungen, üblicherweise bei Raumtemperatur, gefolgt von Hydrolyse, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für α-(4-(Trimethylsilyl)phenyl)benzhydrol sind in der öffentlichen Domäne nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die Skalierung des Laborsyntheseprozesses, wobei sichergestellt wird, dass die Reaktionsbedingungen für höhere Ausbeuten und Reinheit optimiert sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: α-(4-(Trimethylsilyl)phenyl)benzhydrol kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Es kann reduziert werden, um die entsprechenden Alkohole zu bilden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Trimethylsilylgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind und .
Reduktion: Reduktionsmittel wie oder werden verwendet.
Substitution: Reagenzien wie oder können Substitutionsreaktionen fördern.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Phenylbenzhydrol-Derivate.
Wissenschaftliche Forschungsanwendungen
α-(4-(Trimethylsilyl)phenyl)benzhydrol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zum Studium biochemischer Wege und Enzym-Wechselwirkungen verwendet werden.
Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von α-(4-(Trimethylsilyl)phenyl)benzhydrol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trimethylsilylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Diese Eigenschaft macht sie nützlich für das Studium intrazellulärer Prozesse und Arzneimittel-Abgabesysteme.
Wirkmechanismus
The mechanism of action of alpha(4-(Trimethylsilyl)phenyl)benzhydrol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying intracellular processes and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- α-(Triphenylgermyl)benzhydrol
- α-(2,6-Dichlor-3-methylphenyl)benzhydrol
- 4-(Trimethylsilyl)benzhydrol
- α-(Chlordifluormethyl)benzhydrol
- 4-(Trifluormethyl)benzhydrol
Vergleich: α-(4-(Trimethylsilyl)phenyl)benzhydrol ist aufgrund des Vorhandenseins der Trimethylsilylgruppe einzigartig, die besondere chemische Eigenschaften wie erhöhte Lipophilie und Stabilität verleiht. Dies macht es besonders nützlich für Anwendungen, bei denen diese Eigenschaften von Vorteil sind, wie z. B. bei der Arzneimittelverabreichung und biochemischen Forschung .
Eigenschaften
CAS-Nummer |
50653-05-9 |
|---|---|
Molekularformel |
C22H24OSi |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
diphenyl-(4-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C22H24OSi/c1-24(2,3)21-16-14-20(15-17-21)22(23,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,23H,1-3H3 |
InChI-Schlüssel |
FEXWTTZDNFOYOF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




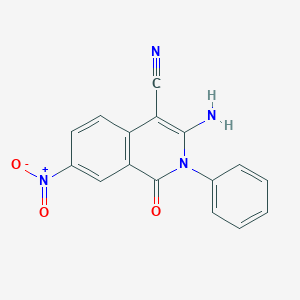
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
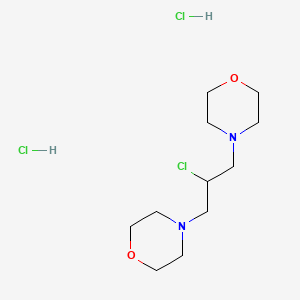
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
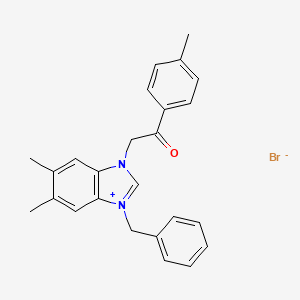
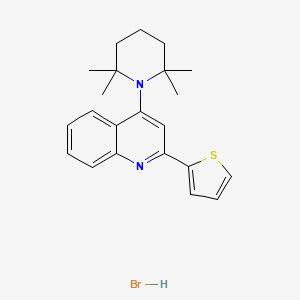
![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
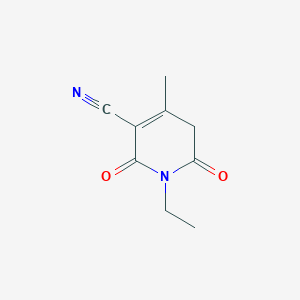
![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
